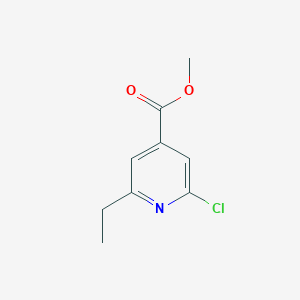

Methyl 2-chloro-6-ethylpyridine-4-carboxylate

Description

Methyl 2-chloro-6-ethylpyridine-4-carboxylate is a pyridine derivative featuring a chloro substituent at position 2, an ethyl group at position 6, and a methyl ester at position 4. This compound is structurally characterized by its electron-withdrawing chloro group and lipophilic ethyl substituent, which influence its reactivity and solubility. Pyridine esters like this are often employed as intermediates in pharmaceuticals, agrochemicals, or organic synthesis due to their tunable electronic and steric properties.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-6-ethylpyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-3-7-4-6(9(12)13-2)5-8(10)11-7/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCNHYUPUKEJKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC(=C1)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001254814 | |

| Record name | Methyl 2-chloro-6-ethyl-4-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001254814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4104-77-2 | |

| Record name | Methyl 2-chloro-6-ethyl-4-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4104-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-chloro-6-ethyl-4-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001254814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Scientific Research Applications

Methyl 2-chloro-6-ethylpyridine-4-carboxylate finds utility in several scientific research domains:

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in generating substituted pyridine derivatives through various chemical reactions, such as oxidation, reduction, and nucleophilic substitution.

Biological Studies

Research has indicated potential biological activities associated with this compound, including:

- Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit activity against various bacterial strains.

- Antiviral Activity: Investigations into its efficacy against viral pathogens are ongoing, highlighting its potential in therapeutic applications.

Pharmaceutical Development

Methyl 2-chloro-6-ethylpyridine-4-carboxylate is being explored for its role in drug development, particularly in synthesizing novel pharmaceutical compounds aimed at treating infections or other diseases.

Agrochemical Production

The compound is also utilized in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides due to its structural characteristics that enhance biological activity.

Case Studies

Several studies exemplify the applications of Methyl 2-chloro-6-ethylpyridine-4-carboxylate:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with minimal inhibitory concentration (MIC) values reported. |

| Study B | Synthesis of Pyridine Derivatives | Successfully synthesized multiple derivatives showcasing enhanced biological activity compared to parent compounds. |

| Study C | Agrochemical Formulation | Developed a new pesticide formulation that significantly reduced pest populations in field trials while being environmentally friendly. |

Mechanism of Action

The mechanism by which Methyl 2-chloro-6-ethylpyridine-4-carboxylate exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Methyl 2-Chloro-6-Ethylpyridine-4-Carboxylate and Analogues

Key Research Findings

Electronic and Steric Effects

- Chloro substituents: The electron-withdrawing Cl group in Methyl 2-chloro-6-ethylpyridine-4-carboxylate deactivates the pyridine ring, reducing electrophilic substitution reactivity compared to amino-substituted analogues (e.g., Ethyl 2-amino-6-methylpyrimidine-4-carboxylate).

- Ethyl vs.

Solubility and Reactivity

- Ester vs. carboxylic acid: Methyl esters (e.g., target compound) exhibit higher lipophilicity than carboxylic acids (e.g., C₇H₆ClNO₂ in ), favoring membrane permeability in drug design.

- Pyridine vs. pyrimidine : Pyrimidine derivatives (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) have enhanced hydrogen-bonding capacity due to dual nitrogen atoms, making them suitable for targeting enzymes.

Limitations and Knowledge Gaps

Biological Activity

Methyl 2-chloro-6-ethylpyridine-4-carboxylate is a compound that has attracted attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 2-chloro-6-ethylpyridine-4-carboxylate belongs to the pyridine family of compounds, characterized by a pyridine ring substituted with a carboxylate group and a chlorine atom. Its molecular formula is and it has distinct chemical properties that contribute to its biological activity.

Antimicrobial Properties

Research indicates that Methyl 2-chloro-6-ethylpyridine-4-carboxylate exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a candidate for developing new antimicrobial agents.

Antiviral Effects

The compound has also been studied for its antiviral properties. Preliminary investigations suggest that it may inhibit viral replication, although the specific mechanisms remain to be fully elucidated.

Anti-inflammatory Activity

In addition to its antimicrobial and antiviral effects, Methyl 2-chloro-6-ethylpyridine-4-carboxylate has demonstrated anti-inflammatory activity in cell-based assays. This property could make it useful in treating inflammatory diseases.

The biological activity of Methyl 2-chloro-6-ethylpyridine-4-carboxylate is likely mediated through interactions with specific molecular targets, such as enzymes or receptors involved in inflammatory and infectious pathways. For instance, it may act as an inhibitor of certain enzymes, disrupting metabolic pathways crucial for pathogen survival or inflammation.

Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against various bacteria | , |

| Antiviral | Inhibits viral replication | |

| Anti-inflammatory | Reduces inflammation in vitro |

Case Studies

- Antimicrobial Study : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of Methyl 2-chloro-6-ethylpyridine-4-carboxylate against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

- Anti-inflammatory Mechanism : Another study explored the anti-inflammatory effects of the compound using a lipopolysaccharide (LPS)-induced model in macrophages. The findings revealed that treatment with Methyl 2-chloro-6-ethylpyridine-4-carboxylate led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential therapeutic role in inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-chloro-6-ethylpyridine-4-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves sequential functionalization of the pyridine ring. Key steps include:

- Chlorination at position 2 : Use phosphoryl chloride (POCl₃) under reflux, as demonstrated for analogous pyridine derivatives .

- Ethyl group introduction at position 6 : Employ alkylation via nucleophilic substitution using ethyl halides and a base (e.g., NaH or K₂CO₃) .

- Esterification at position 4 : React the carboxylic acid precursor with methanol in the presence of an acid catalyst (e.g., H₂SO₄) .

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC.

- Purify intermediates via column chromatography to avoid side products.

Q. Example Reaction Conditions :

Q. How can spectroscopic techniques (NMR, MS, IR) be systematically applied to confirm the structure of Methyl 2-chloro-6-ethylpyridine-4-carboxylate?

Methodological Answer :

- ¹H NMR : Identify substituent patterns:

- ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and quaternary carbons .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 215.05 (C₉H₁₁ClNO₂⁺) and fragmentation patterns (e.g., loss of –OCH₃).

- IR : Ester C=O stretch (~1720 cm⁻¹) and C–Cl absorption (~750 cm⁻¹) .

- X-ray Crystallography : Use SHELXL for refinement to resolve ambiguities .

Advanced Research Questions

Q. What experimental approaches can resolve discrepancies between computational predictions and observed reactivity in derivatives of Methyl 2-chloro-6-ethylpyridine-4-carboxylate?

Methodological Answer :

- Step 1 : Perform DFT calculations to predict sites for nucleophilic/electrophilic attack. Compare with experimental kinetic data (e.g., hydrolysis rates) .

- Step 2 : Use Hammett plots to correlate substituent effects with reactivity. For example, study para-substituted analogs to assess electronic contributions .

- Step 3 : Validate with X-ray structures to confirm steric hindrance or electronic delocalization .

Case Study :

Discrepancies in ester hydrolysis rates under basic vs. acidic conditions may arise from competing mechanisms (e.g., SN2 vs. acyl-oxygen cleavage). Conduct pH-dependent kinetic studies with LC-MS monitoring .

Q. How does the steric and electronic environment of the pyridine ring influence regioselectivity in further functionalization reactions?

Methodological Answer :

- Electronic Effects : Chlorine at position 2 deactivates the ring, directing electrophiles to position 5 (meta to Cl). Ethyl at position 6 exerts steric hindrance, limiting access to adjacent positions .

- Steric Maps : Generate using computational tools (e.g., molecular docking) to visualize accessible reaction sites .

- Experimental Validation : Synthesize derivatives via Suzuki-Miyaura coupling at position 5 and compare yields with position 3 analogs .

Q. What methodologies are effective in crystallizing Methyl 2-chloro-6-ethylpyridine-4-carboxylate for X-ray diffraction studies, and how are data refined using programs like SHELXL?

Methodological Answer :

- Crystallization : Use slow evaporation with solvent mixtures (e.g., CHCl₃/hexane) to grow single crystals. Additive screening (e.g., seed crystals) may improve crystal quality .

- Data Collection : Collect high-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion .

- Refinement with SHELXL :

Q. In kinetic studies of ester hydrolysis, how can contradictory rate data under varying pH conditions be analyzed and rationalized?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.